3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tosylmethyl group
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLJOBIRZGBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with tosylmethyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems would be crucial for maintaining consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various preclinical models:
- Mechanism of Action :
- Case Studies :
- Comparative Efficacy :
Antibacterial Properties
The antibacterial activity of oxadiazole compounds has also been a focus of research:
- Broad Spectrum Activity :
- Specific Case Studies :
Other Therapeutic Applications
Beyond anticancer and antibacterial uses, oxadiazoles have been investigated for various other therapeutic roles:
- Anti-inflammatory and Analgesic Effects :
- Antiviral Activity :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.
5-(Tosylmethyl)-1,2,4-oxadiazole:
Uniqueness
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and tosylmethyl groups. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry.
Biological Activity
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with the following structural characteristics:
- Molecular Formula : C₁₆H₁₃BrN₂O₃S
- Molecular Weight : 393.3 g/mol
- CAS Number : 1105199-59-4
The presence of a bromophenyl group enhances its reactivity, while the tosylmethyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies .
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial (antibacterial and antifungal)
- Anti-inflammatory
- Antiviral
- Anticonvulsant
- Analgesic
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. This compound has shown inhibitory activity against various enzymes including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cyclooxygenases (COX-1 and COX-2)
These interactions may lead to therapeutic effects in conditions such as cancer and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives, including this compound.
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Methyl group instead of tosylmethyl | Moderate anticancer activity |
| 5-(Chloromethyl)-1,2,4-oxadiazole | Lacks bromophenyl substitution | Limited reactivity |
| 5-Methyl-1,2,4-oxadiazole | No aromatic substitution | Minimal biological activity |
The combination of the bromophenyl and tosylmethyl groups in this compound imparts distinct electronic properties that enhance its biological activity compared to these analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of precursors such as 4-bromobenzohydrazide with tosylmethyl-containing reagents (e.g., tosylmethyl isocyanide) in the presence of a base (e.g., triethylamine) and phosphoryl chloride (POCl₃) under reflux conditions. Optimization includes:
- Varying solvents (e.g., dichloromethane vs. acetonitrile) to improve yield .
- Adjusting stoichiometric ratios of reagents (e.g., 1:1.2 for hydrazide to acylating agent) .
- Monitoring reaction progress via TLC or HPLC to minimize side products like uncyclized intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methyl groups (δ 2.4–2.6 ppm for tosylmethyl). Compare with computed spectra for validation .
- IR Spectroscopy : Confirm oxadiazole ring formation via C=N stretching (1610–1650 cm⁻¹) and sulfonyl S=O stretches (1150–1300 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing using single-crystal diffraction .
Q. How does the electron-withdrawing bromophenyl group influence the reactivity of the oxadiazole core?
- Methodology : The bromine atom enhances electrophilic substitution at the oxadiazole ring’s 5-position. Reactivity can be probed via:
- Nucleophilic Aromatic Substitution (SNAr) : Test with amines (e.g., piperidine) in polar aprotic solvents (DMF, 80°C) to assess substitution kinetics .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the bromophenyl group, monitored by GC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?
- Methodology :
- Dose-Response Profiling : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity in varies with substituents like 4-chlorophenyl vs. 3,4-dimethoxyphenyl).
- Target Engagement Assays : Use photoaffinity labeling (e.g., with ¹²⁵I-azide probes) to confirm binding to specific targets like TIP47 or cyclooxygenase .
- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify outliers due to impurities or assay variability .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodology :
- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using Gaussian 03 or Schrödinger Suite .
- Docking Studies : Simulate interactions with targets like FXR or PXR using AutoDock Vina, focusing on sulfonyl and oxadiazole moieties .
- ADMET Prediction : Use SwissADME to optimize solubility (logS > -4) and reduce hepatotoxicity risks .
Q. What experimental approaches validate the anti-inflammatory mechanism of this compound?
- Methodology :
- In Vitro Assays : Measure COX-1/COX-2 inhibition via ELISA (IC₅₀ values) and compare to indomethacin .
- Gene Expression Analysis : Use RT-qPCR to quantify NF-κB or IL-6 suppression in LPS-stimulated macrophages .
- Ulcerogenicity Testing : Administer derivatives (60 mg/kg, oral) to rodent models and assess gastric lesions via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
